molecular formula C4H12ClNO2 B13691517 O-(3-Methoxypropyl)hydroxylamine Hydrochloride

O-(3-Methoxypropyl)hydroxylamine Hydrochloride

Cat. No.: B13691517
M. Wt: 141.60 g/mol
InChI Key: RSFOWKZPKCJOAV-UHFFFAOYSA-N
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Description

O-(3-Methoxypropyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H11NO2·HCl . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

  • Dissolution of hydroxylamine hydrochloride in a suitable solvent.
  • Addition of 3-methoxypropylamine to the solution.
  • Stirring the reaction mixture at a specific temperature for a defined period.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions: O-(3-Methoxypropyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamines or other derivatives.

Scientific Research Applications

O-(3-Methoxypropyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of O-(3-Methoxypropyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the methoxypropyl group, which can modulate its nucleophilicity and stability.

Comparison with Similar Compounds

  • O-Methylhydroxylamine Hydrochloride
  • O-Ethylhydroxylamine Hydrochloride
  • O-Propylhydroxylamine Hydrochloride

Comparison: O-(3-Methoxypropyl)hydroxylamine Hydrochloride is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

O-(3-methoxypropyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-6-3-2-4-7-5;/h2-5H2,1H3;1H

InChI Key

RSFOWKZPKCJOAV-UHFFFAOYSA-N

Canonical SMILES

COCCCON.Cl

Origin of Product

United States

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